molecular formula C10H14N6OS B12794094 9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine CAS No. 137719-31-4

9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine

Cat. No.: B12794094
CAS No.: 137719-31-4
M. Wt: 266.33 g/mol
InChI Key: XCBQEWWAIKYUCJ-NTSWFWBYSA-N
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Description

“9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in the development of antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The key steps may include:

    Protection of the amino groups: on the purine base to prevent unwanted reactions.

    Glycosylation: of the protected purine with a suitable sugar derivative, such as a thio-sugar.

    Deprotection: of the amino groups to yield the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could potentially modify the purine ring or the sugar moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the purine ring or the sugar moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a probe to study nucleic acid interactions.

Biology

In biology, it might be used to investigate the mechanisms of nucleic acid replication and repair or to study enzyme-substrate interactions.

Medicine

In medicine, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. This compound could be evaluated for its ability to inhibit viral replication or to interfere with cancer cell proliferation.

Industry

In industry, it could be used in the development of diagnostic tools or as a component in biochemical assays.

Mechanism of Action

The mechanism of action for nucleoside analogs typically involves their incorporation into nucleic acids, where they can disrupt normal cellular processes For example, they might inhibit DNA polymerase or reverse transcriptase, enzymes critical for DNA and RNA synthesis

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral therapy.

    2’,3’-Dideoxycytidine: Used in the treatment of HIV.

    2’,3’-Dideoxyinosine: Also used in antiviral therapy.

Uniqueness

“9-(4-Thio-2,3-dideoxy-beta-D-ribofuranosyl)-2,6-diaminopurine” is unique due to the presence of the thio group and the specific arrangement of functional groups, which may confer unique biological activity or chemical reactivity compared to other nucleoside analogs.

Properties

CAS No.

137719-31-4

Molecular Formula

C10H14N6OS

Molecular Weight

266.33 g/mol

IUPAC Name

[(2S,5R)-5-(2,6-diaminopurin-9-yl)thiolan-2-yl]methanol

InChI

InChI=1S/C10H14N6OS/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H4,11,12,14,15)/t5-,6+/m0/s1

InChI Key

XCBQEWWAIKYUCJ-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](S[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N

Canonical SMILES

C1CC(SC1CO)N2C=NC3=C(N=C(N=C32)N)N

Origin of Product

United States

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